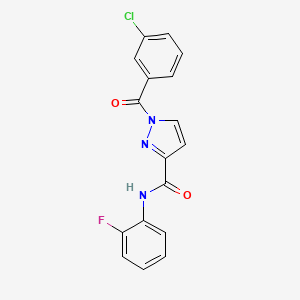![molecular formula C21H23N3O3 B5562421 1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)
1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Spiro compounds involving piperidine and quinoxaline moieties are synthesized through various methods, including multi-component reactions (MCRs), which offer a straightforward path for constructing complex molecular architectures from simpler building blocks. For example, the synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives using piperidine as a catalyst demonstrates the versatility of MCRs in accessing spiro structures efficiently (Vinoth, Vadivel, & Lalitha, 2021). Additionally, solid-phase synthesis techniques have been employed for spiro compounds, highlighting the method's utility in producing compounds with complex 3D architectures and pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Alkylation Studies
Research on spiro compounds has explored their synthesis and reactivity, particularly in alkylation reactions. Spiro[oxirane-2,4′-piperidines], similar in structural complexity to the compound of interest, have been synthesized and used as alkylating agents. These compounds show potential in introducing specific moieties onto heteroaromatic compounds, which could be relevant in designing new chemical entities with targeted properties (Fishman & Cruickshank, 1968).
Cyclization Reactions
The synthesis of quinoxalin-2(1H)-ones through photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides highlights the versatility of spiro compounds in facilitating regioselective cyclization reactions. This method demonstrates the potential for creating diverse quinoxaline derivatives, which could have applications in material science and pharmacology (Li et al., 2013).
Antimicrobial Applications
Antibacterial Activity
Research on spiro compounds has also extended into the antimicrobial domain. For instance, tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives synthesized using piperidine as a catalyst have shown promising antibacterial activities against human pathogenic bacteria. Such studies open avenues for the development of new antibacterial agents leveraging the unique structural aspects of spiro compounds (Vinoth, Vadivel, & Lalitha, 2021).
Catalysis and Synthesis
Catalytic Applications
The role of piperidine in catalyzing multicomponent reactions to synthesize complex spiro compounds, such as pyrano(3,2-c)quinolone fused spirochromenes, underscores the importance of spiro structures in organic synthesis. These reactions demonstrate the efficiency of using spiro compounds as intermediates in synthesizing novel chemical entities with potential applications in drug discovery and material science (Kupwade, Kulkarni, & Lad, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[(2S)-2-hydroxy-3-phenylpropanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-18(14-15-6-2-1-3-7-15)19(26)24-12-10-21(11-13-24)20(27)22-16-8-4-5-9-17(16)23-21/h1-9,18,23,25H,10-14H2,(H,22,27)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJAFUUDMGGGK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C(CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)[C@H](CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)